molecular formula C26H26N2O B5103425 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine

1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine

Cat. No. B5103425
M. Wt: 382.5 g/mol
InChI Key: GYHREDZDIXWCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine, also known as DMDB, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DMDB belongs to the family of bipyridine derivatives and has been found to possess unique properties that make it a promising candidate for various research applications.

Mechanism of Action

1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of disease states. Additionally, 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. Additionally, 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for use in various research applications. However, there are also some limitations to using 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific signaling pathways and biochemical processes.

Future Directions

There are several future directions for research on 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand its effects on specific signaling pathways and biochemical processes in the body. Finally, the development of novel derivatives of 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine may lead to the discovery of even more potent and selective compounds for use in scientific research.

Synthesis Methods

1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine can be synthesized using a multi-step process that involves the condensation of 2-acetylpyridine with benzaldehyde, followed by reduction with sodium borohydride and acetylation of the resulting compound. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-18-14-15-24(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-19(2)25(27-17-23)21-10-6-4-7-11-21/h4-14,16-17,24,26H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHREDZDIXWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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